Lipophilicity Enhancement Over Free Acid
The methyl ester exhibits an experimentally consistent trend toward higher lipophilicity compared with its direct free‑acid counterpart. ZINC20 reports a calculated logP of 0.122 for the target compound [1], whereas the acid form is listed with a logP of –0.1 by Chembase [2]. This difference of approximately 0.22 log units translates to roughly a 1.7‑fold increase in octanol‑water partition coefficient, a parameter that frequently correlates with improved passive membrane permeability and oral absorption potential in early discovery screening.
| Evidence Dimension | Octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 0.122 (predicted, ZINC20 model) |
| Comparator Or Baseline | 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (free acid): logP = –0.1 (experimental database value) |
| Quantified Difference | ΔlogP ≈ 0.22; ~1.7-fold higher partition coefficient for the methyl ester |
| Conditions | Computational prediction (ZINC20) vs. database entry (Chembase); standard shake‑flask logP not available |
Why This Matters
Higher logP can translate to better cell penetration and oral bioavailability, making the ester a preferred starting point for lead‑optimization programs that require intracellular target engagement.
- [1] ZINC20 Database. ZINC000250859096 – logP = 0.122. https://zinc20.docking.org/substances/ZINC000250859096/ (accessed 2026‑05‑01). View Source
- [2] Chembase. 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid – logP = –0.1. https://www.chembase.cn (accessed 2026‑05‑01). View Source
